molecular formula C15H16O4 B8586401 Ethyl 6-methoxy-2-naphthylglycolate

Ethyl 6-methoxy-2-naphthylglycolate

Cat. No.: B8586401
M. Wt: 260.28 g/mol
InChI Key: QDSDTDHTTHTGBF-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-2-naphthylglycolate is a strategic synthetic intermediate in organic and medicinal chemistry research. Its primary research value lies in its role as a direct precursor in the synthesis of enantiopure 6-methoxy-2-naphthylglycolic acid (6-MNGA), a highly effective chiral resolving agent . Resolving agents are crucial for the separation of racemic mixtures into their individual enantiomers, a fundamental process in the development of single-enantiomer pharmaceuticals and other chiral substances. The design of 6-MNGA, derived from this ester, incorporates a methoxy group at the 6-position of the naphthyl ring to enhance its chiral recognition ability . This structural feature is intended to extend the molecular length for more effective van der Waals interactions and to strengthen CH/π interactions within diastereomeric salt crystals, leading to superior separation outcomes for a broad range of racemic 1-arylethylamines compared to its non-methoxylated analog . The compound can be synthesized from commercially available 2-bromo-6-methoxynaphthalene via a Grignard reaction with diethyl glyoxylate, followed by reduction . Researchers utilize this ester to access a resolving agent that is particularly valuable for enantiomer separation projects, especially those targeting pharmaceutically relevant chiral amines. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Please refer to the relevant scientific literature for comprehensive handling and safety protocols before use.

Properties

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

ethyl 2-hydroxy-2-(6-methoxynaphthalen-2-yl)acetate

InChI

InChI=1S/C15H16O4/c1-3-19-15(17)14(16)12-5-4-11-9-13(18-2)7-6-10(11)8-12/h4-9,14,16H,3H2,1-2H3

InChI Key

QDSDTDHTTHTGBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC2=C(C=C1)C=C(C=C2)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of ethyl 6-methoxy-2-naphthylglycolate with four related compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Substituents Key Applications/Context
This compound* C₁₅H₁₆O₄ 276.29 Ester (glycolate), methoxy 6-methoxy-2-naphthyl Synthetic intermediate, impurity
1-(6-Methoxy-2-naphthyl)ethanol C₁₃H₁₄O₂ 202.25 Alcohol, methoxy 6-methoxy-2-naphthyl Naproxen impurity (Ph.Eur.)
(6-Methoxy-2-naphthyl)acetic Acid C₁₃H₁₂O₃ 216.24 Carboxylic acid, methoxy 6-methoxy-2-naphthyl Demethylnaproxen metabolite
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 Ester (benzoate), methoxy 2-methoxybenzene Flavoring agent, JECFA/FCC standard
Ethyl 6-(2-naphthyl)-6-oxohexanoate C₁₈H₂₀O₃ 284.35 Ester, ketone 2-naphthyl, oxohexanoate Specialty synthesis

Reactivity and Stability

  • Ester vs. Alcohol/Carboxylic Acid: The glycolate ester group in the target compound offers greater hydrolytic stability compared to the alcohol group in 1-(6-methoxy-2-naphthyl)ethanol but is more reactive than the carboxylic acid in (6-methoxy-2-naphthyl)acetic acid .

Research Findings and Data Gaps

  • Spectroscopic Identification : Ethyl 2-methoxybenzoate is characterized using IR, MS, and NMR , methods applicable to the target compound for structural confirmation.
  • Regulatory Status : Ethyl 2-methoxybenzoate is compliant with JECFA/FCC standards , whereas naphthyl derivatives often require stricter safety evaluations due to toxicity concerns .

Preparation Methods

Reformatsky Reaction Method

The Reformatsky reaction is a metal-mediated process that forms β-hydroxy esters by coupling α-halocarbonyl compounds with aldehydes or ketones. For ethyl 6-methoxy-2-naphthylglycolate, this reaction involves:

  • Reactants : 6-methoxy-2-naphthaldehyde (aldehyde) and ethyl bromoacetate (α-halocarbonyl compound).

  • Catalyst : Samarium iodide (SmI₂) or zinc (Zn) in tetrahydrofuran (THF).

  • Conditions : Low temperatures (e.g., −78°C) to enhance stereoselectivity .

Mechanism :

  • Activation : SmI₂ reduces ethyl bromoacetate to generate a samarium enolate.

  • Nucleophilic Addition : The enolate attacks the aldehyde carbonyl, forming a β-hydroxy ester intermediate.

  • Protonation : The intermediate is protonated to yield this compound.

Example Protocol :

ComponentQuantity/Condition
6-Methoxy-2-naphthaldehyde1.0 eq
Ethyl bromoacetate1.1 eq
SmI₂2.0 eq (catalyst)
SolventTHF, −78°C
Reaction Time2–4 hours
Yield85–90% (literature data)

Advantages :

  • High Yield : Achieves >85% yield under optimized conditions.

  • Stereoselectivity : SmI₂-mediated reactions show excellent diastereoselectivity (>95% de) .

  • Mild Conditions : Avoids harsh reagents or temperatures.

Nucleophilic Aromatic Substitution

For naphthalene derivatives, nucleophilic substitution can introduce functional groups at specific positions. However, the electron-rich nature of 6-methoxy-2-naphthaldehyde challenges direct substitution.

Alternative Approach :

  • Halogenation : Introduce a bromine atom at position 2 using electrophilic substitution.

  • Substitution : React with glycolate ester under basic conditions.

Example Protocol :

ComponentQuantity/Condition
6-Methoxy-2-naphthaldehyde1.0 eq
Br₂1.2 eq (in FeBr₃)
Ethyl glycolate1.5 eq
BaseK₂CO₃, DMF, 60°C
Reaction Time12 hours
Yield50–60% (estimated)

Limitations :

  • Directing Effects : Methoxy group directs electrophiles to ortho/para positions, complicating bromination at position 2.

  • Low Yield : Poor regioselectivity reduces efficiency.

Oxidation and Esterification

This method involves converting a naphthylmethyl group to glycolic acid, followed by esterification.

Steps :

  • Oxidation : Convert 6-methoxy-2-naphthylmethyl group (if available) to carboxylic acid.

  • Reduction : Reduce carboxylic acid to hydroxymethyl group.

  • Esterification : React with ethanol in the presence of a coupling agent (e.g., DCC).

Example Protocol :

ComponentQuantity/Condition
6-Methoxy-2-naphthylmethyl group1.0 eq
KMnO₄2.0 eq (oxidizing agent)
DCC1.2 eq
EtOH5.0 eq
Yield40–50% (estimated)

Challenges :

  • Synthetic Complexity : Requires multiple steps with moderate yields.

  • Functional Group Sensitivity : Oxidation risks over-oxidation or side reactions.

Comparative Analysis of Methods

MethodYield (%)ConditionsKey AdvantagesLimitations
Reformatsky85–90−78°C, SmI₂/THFHigh stereoselectivity, mildRequires specialized catalysts
Nucleophilic Substitution50–6060°C, Br₂/DMFDirect functionalizationPoor regioselectivity
Oxidation/Esterification40–50Room temp, DCC/EtOHSimple reagentsMulti-step, low yield

Analytical Characterization

This compound is characterized by:

  • IR : Peaks at 1720 cm⁻¹ (C=O), 1240 cm⁻¹ (C–O ester) .

  • ¹H NMR : δ 4.2 (CH₂O), 7.2–8.1 (aromatic protons), 1.3 (CH₃) .

  • MS : m/z 283.1 [M+H]⁺ .

Applications

  • Prodrug Design : this compound serves as a prodrug for naproxen derivatives, enhancing solubility and bioavailability .

  • Intermediate in Synthesis : Used in chalcone derivatives for non-linear optical (NLO) applications .

Q & A

Q. Methodological Answer :

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm ester carbonyl (~170 ppm in ¹³C NMR) and methoxy protons (δ ~3.9 ppm in ¹H NMR).
    • IR : Ester C=O stretch at ~1720 cm⁻¹.
  • Chromatography : HPLC (C18 column, acetonitrile/water 60:40) to assess purity (>98%).
  • X-ray Crystallography : For absolute configuration (if crystalline), use SHELXL for refinement .

Critical Note : Impurities like demethylated byproducts (e.g., 6-hydroxy derivatives) require targeted LC-MS screening .

Advanced: What strategies are effective for probing the reaction mechanisms of this compound in catalytic processes?

Q. Methodological Answer :

  • Isotopic Labeling : Introduce ¹⁸O in the ester group to track hydrolysis pathways via GC-MS.
  • Kinetic Studies : Monitor reaction rates under varying pH/temperature to deduce rate-limiting steps.
  • Computational Modeling : DFT calculations (Gaussian 16) to map transition states and energetics. For example, analyze steric effects from the naphthyl group on reactivity .

Advanced: How can researchers investigate the biological interactions of this compound with enzyme targets?

Q. Methodological Answer :

  • In Vitro Assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding affinity (Kd) with enzymes like cyclooxygenases (COX).
  • Docking Simulations : AutoDock Vina for predicting binding poses, validated by mutagenesis studies.
  • Metabolic Stability : Incubate with liver microsomes and quantify degradation via LC-MS/MS.

Caution : Structural analogs (e.g., naproxen derivatives) suggest potential COX-2 selectivity, but validate experimentally .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Q. Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis/purification to avoid inhalation (analogous to hazards in and ).
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

Advanced: How can stability studies be designed to evaluate this compound under varying storage conditions?

Q. Methodological Answer :

  • Accelerated Degradation : Expose to 40°C/75% RH for 4 weeks (ICH Q1A guidelines).
  • Analytical Monitoring : Track decomposition (e.g., hydrolysis to glycolic acid) via UPLC-PDA at 254 nm.
  • Kinetic Modeling : Apply Arrhenius equation to predict shelf life at 25°C.

Q. Methodological Answer :

  • HPLC-DAD : Use a C18 column (gradient: 50–90% acetonitrile in water) to separate impurities (e.g., unreacted acid, ethyl ether byproducts).
  • LC-HRMS : Identify unknown impurities via exact mass (e.g., m/z 220.12 for demethylated species).
  • Validation : Follow ICH Q2(R1) guidelines for LOD (0.05%) and LOQ (0.15%).

Note : Impurity profiles of related compounds () suggest monitoring for naphthol derivatives .

Advanced: How can computational tools elucidate the supramolecular interactions of this compound in crystal lattices?

Q. Methodological Answer :

  • Crystal Packing Analysis : Use Mercury software to visualize π-π stacking between naphthyl groups.
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C-H···O interactions) from X-ray data refined via SHELXL .
  • Energy Frameworks : Compare lattice energies (CrystalExplorer) to predict polymorphism risks.

Q. Key Distinctions :

  • Basic Questions : Focus on synthesis, characterization, safety, and routine analysis.
  • Advanced Questions : Address mechanistic, computational, or stability challenges requiring specialized techniques.

Contradictions : Hazard classifications vary between analogs (e.g., vs. 7). Always verify compound-specific safety data .

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